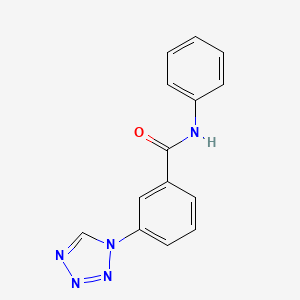
N-phenyl-3-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-3-(1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and material science .
作用机制
Target of Action
N-phenyl-3-(1H-tetrazol-1-yl)benzamide is a derivative of tetrazole, a five-membered ring compound consisting of four nitrogen and one carbon atom . Tetrazoles have been found to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities Tetrazole derivatives have been found to target mek-1 , a protein kinase involved in the MAPK/ERK pathway, and GPR35 , a G protein-coupled receptor.
Mode of Action
Tetrazole derivatives have been found to inhibit xanthine oxidase (xo), an enzyme involved in purine metabolism . The tetrazole moiety can occupy the Asn768-sub-pocket of XO, with the N-4 atom accepting an H-bond from the Asn768 residue .
Biochemical Pathways
Given its potential inhibition of xanthine oxidase, it may affect the purine degradation pathway, leading to decreased production of uric acid .
Pharmacokinetics
Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of a metabolically stable substitute for the carboxylic acid functional group .
Result of Action
Given its potential inhibition of xanthine oxidase, it may lead to decreased production of uric acid, which could have implications for conditions such as gout .
生化分析
Biochemical Properties
N-phenyl-3-(1H-tetrazol-1-yl)benzamide interacts with xanthine oxidase, an enzyme involved in purine metabolism . The tetrazole moiety of the compound serves as a hydrogen bond acceptor, which is crucial for its interaction with the Asn768 residue of xanthine oxidase .
Cellular Effects
The effects of this compound on cells are largely related to its inhibition of xanthine oxidase. By inhibiting this enzyme, the compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with xanthine oxidase. The compound acts as a mixed-type xanthine oxidase inhibitor, binding to the enzyme and preventing it from catalyzing the oxidation of hypoxanthine and xanthine to uric acid .
Temporal Effects in Laboratory Settings
The compound has shown promising results in terms of potency, with a 10-fold gain in potency compared to other xanthine oxidase inhibitors .
Metabolic Pathways
This compound is involved in the metabolic pathway of purine metabolism, where it interacts with the enzyme xanthine oxidase . The compound’s interaction with this enzyme could potentially affect metabolic flux or metabolite levels.
准备方法
The synthesis of N-phenyl-3-(1H-tetrazol-1-yl)benzamide can be approached through various methods. One common method involves the reaction of 3-aminobenzoic acid with phenyl isocyanate to form N-phenyl-3-aminobenzamide, which is then cyclized with sodium azide to introduce the tetrazole ring . This reaction typically requires moderate conditions and can be carried out in solvents like acetonitrile .
化学反应分析
N-phenyl-3-(1H-tetrazol-1-yl)benzamide undergoes several types of chemical reactions, including:
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-phenyl-3-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications, including:
相似化合物的比较
N-phenyl-3-(1H-tetrazol-1-yl)benzamide can be compared with other tetrazole derivatives, such as:
N-phenylisonicotinamide derivatives: These compounds also contain a tetrazole ring and have shown similar biological activities, including enzyme inhibition.
Tetrazole-based drugs: Compounds like losartan, which is an angiotensin II receptor antagonist, also contain a tetrazole ring and are used in the treatment of hypertension.
The uniqueness of this compound lies in its specific structure and the presence of both the phenyl and benzamide groups, which contribute to its distinct biological activities and applications .
属性
IUPAC Name |
N-phenyl-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(16-12-6-2-1-3-7-12)11-5-4-8-13(9-11)19-10-15-17-18-19/h1-10H,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEJYUMYRQWAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2-Hydroxyphenoxy)-3,5-dimethylpyrazol-1-yl]benzoic acid](/img/structure/B5720835.png)
![4-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5720844.png)
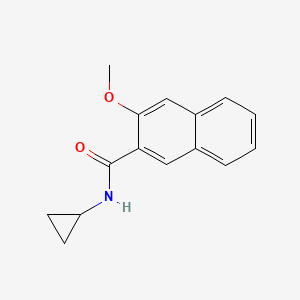
![3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5720860.png)
![N-[(3-methylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B5720868.png)
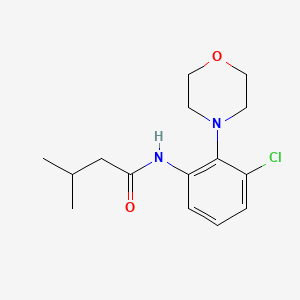
![5-(5-CHLOROTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5720888.png)
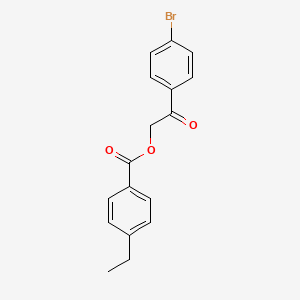
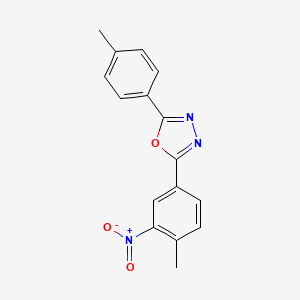
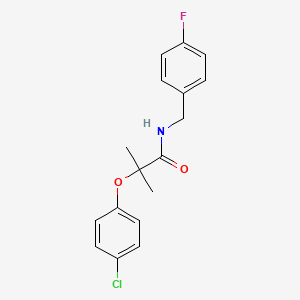
![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B5720921.png)
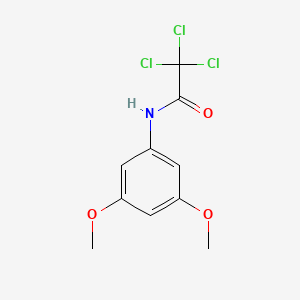
![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
![N-[(E)-1-(4-bromophenyl)butylideneamino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5720937.png)
